N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide
Description
N,N-Dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide is a synthetic compound featuring a pyrrolidine core substituted with a sulfonamide group (N,N-dimethyl) at position 1 and a pyridine ring at position 3 via an ether linkage. The pyridine moiety is further functionalized with a trifluoromethyl (-CF₃) group at the 4-position.
Properties
IUPAC Name |
N,N-dimethyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O3S/c1-17(2)22(19,20)18-6-4-10(8-18)21-11-7-9(3-5-16-11)12(13,14)15/h3,5,7,10H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVPEBUCVIUUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein. This interaction could potentially enhance the compound’s ability to inhibit the target enzyme.
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme suggests that it may interfere with the replication of certain viruses, affecting their life cycle and proliferation.
Biological Activity
N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide, identified by its CAS number 2034500-50-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.34 g/mol. The presence of a trifluoromethyl group and a pyridine moiety suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 2034500-50-8 |
| Molecular Formula | C₁₂H₁₆F₃N₃O₃S |
| Molecular Weight | 339.34 g/mol |
Antibacterial Activity
Recent studies have indicated that compounds featuring pyridine and pyrrolidine structures exhibit significant antibacterial properties. For instance, related pyrrole derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus . Although specific data on this compound is limited, the structural similarities suggest potential efficacy against bacterial strains.
Anti-inflammatory Effects
Compounds with sulfonamide groups are known for their anti-inflammatory properties. A study on related derivatives showed that certain pyrimidine-based compounds exhibited strong inhibitory effects on COX enzymes, which are critical mediators in inflammatory processes . This suggests that this compound may also possess similar anti-inflammatory activity.
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the pyridine and pyrrolidine rings can significantly influence the pharmacological profile. For example, electron-withdrawing groups like trifluoromethyl enhance lipophilicity and can improve binding affinity to target proteins .
Key Findings from SAR Studies
- Pyridine Substitution : The position and type of substituents on the pyridine ring affect antibacterial potency.
- Pyrrolidine Modifications : Alterations in the sulfonamide group can enhance anti-inflammatory properties.
- Trifluoromethyl Group : This substitution is associated with increased metabolic stability and bioactivity.
Case Study 1: Antibacterial Screening
A series of pyridine derivatives were screened for antibacterial activity against E. coli and S. aureus. The results indicated that compounds with similar structural motifs to this compound exhibited promising antibacterial effects, suggesting a potential lead compound for further development .
Case Study 2: Anti-inflammatory Assessment
In vitro studies assessing the anti-inflammatory effects of related sulfonamide compounds revealed significant inhibition of COX enzymes, with some derivatives showing ED50 values comparable to established anti-inflammatory drugs like indomethacin . This indicates that this compound could be effective in reducing inflammation.
Comparison with Similar Compounds
Research Implications and Gaps
While structural analogs highlight the importance of sulfonamide and fluorinated groups in bioactivity, direct pharmacological data for the target compound are absent in the provided evidence. Further studies should focus on:
- Synthesis Optimization : Leveraging methods from (pyridine derivatives) and (pyrrolidine-containing drugs).
- Biological Screening : Comparing with TRK inhibitors () and sulfonamide pesticides () for kinase or pest-targeted activity.
- Physicochemical Profiling : Melting point, solubility, and stability studies akin to ’s pyridine analogs.
Preparation Methods
Direct Sulfonylation of Pyrrolidine
Pyrrolidine reacts with sulfonyl chlorides under basic conditions to yield sulfonamides. For N,N-dimethyl variants, dimethylamine is introduced during or after sulfonylation.
- Procedure : Pyrrolidine is treated with chlorosulfonic acid to generate pyrrolidine-1-sulfonyl chloride, which is then quenched with dimethylamine in tetrahydrofuran (THF) at 0–25°C.
- Yield : 65–78%.
- Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center.
Sulfinylamine Reagent-Mediated Synthesis
Recent advances employ tert-butoxy sulfinylamine (t-BuONSO) to form sulfonamides directly from organometallic reagents. This method avoids handling toxic sulfonyl chlorides.
- Procedure : Grignard or organolithium reagents react with t-BuONSO, followed by hydrolysis to yield primary sulfonamides. Subsequent N-methylation with methyl iodide and a base (e.g., K₂CO₃) introduces dimethyl groups.
- Yield : 70–85%.
- Advantage : Higher functional group tolerance and scalability.
Preparation of 4-(Trifluoromethyl)Pyridin-2-Ol
The trifluoromethylpyridine fragment is synthesized through halogen-exchange reactions or direct fluorination.
Liquid-Phase Halogen Exchange
A patented method converts trichloromethylpyridines to trifluoromethyl derivatives using hydrogen fluoride (HF) and metal halide catalysts.
Vapor-Phase Fluorination
Industrial-scale processes use vapor-phase reactions with chlorine and HF over iron fluoride catalysts at >300°C.
- Procedure : Chlorine gas and HF are passed over a fluidized bed of FeF₃, converting 4-(trichloromethyl)pyridine to 4-(trifluoromethyl)pyridine.
- Yield : 75–85%.
- Byproduct Management : Unreacted intermediates are recycled via catalytic hydrogenolysis.
Ether Bond Formation: Coupling Pyrrolidine Sulfonamide and Trifluoromethylpyridine
The ether linkage is established through nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.
Nucleophilic Aromatic Substitution
The hydroxyl group of 4-(trifluoromethyl)pyridin-2-ol displaces a leaving group (e.g., chloride) on the pyrrolidine sulfonamide.
Mitsunobu Reaction
For less activated pyridines, the Mitsunobu reaction couples alcohols with phenols using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Procedure : 3-Hydroxypyrrolidine-1-sulfonamide, 4-(trifluoromethyl)pyridin-2-ol, DEAD, and PPh₃ are stirred in THF at 0°C.
- Yield : 50–65%.
- Advantage : Broader substrate scope but higher cost.
Industrial-Scale Optimization
Patented workflows emphasize continuous production and catalyst recycling:
| Parameter | Liquid-Phase | Vapor-Phase |
|---|---|---|
| Temperature | 160–180°C | 300–350°C |
| Catalyst | FeCl₃ | FeF₃ |
| Yield | 80–90% | 75–85% |
| Byproducts | <5% | 10–15% |
| Scalability | Batch process | Continuous process |
Challenges and Innovations
- Regioselectivity : Ensuring substitution at the pyridine’s 2-position requires electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to activate the 2-site.
- Fluorination Efficiency : Metal halide catalysts reduce HF consumption and improve trifluoromethyl group incorporation.
- Green Chemistry : Recent methods replace HF with KF in ionic liquids, though yields remain lower (50–60%).
Q & A
Q. What synthetic routes are recommended for synthesizing N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions:
- Pyridine intermediate formation : Introduce the trifluoromethyl group to pyridine via halogenation followed by nucleophilic substitution with a trifluoromethyl source under anhydrous conditions (e.g., using CuI catalysis) .
- Pyrrolidine functionalization : React the pyridine derivative with a pyrrolidine precursor (e.g., 3-hydroxypyrrolidine) using Mitsunobu conditions (DIAD, PPh3) to form the ether linkage .
- Sulfonylation : Treat the intermediate with a sulfonating agent (e.g., dimethylsulfamoyl chloride) in anhydrous dichloromethane with a base like triethylamine to install the sulfonamide group . Key conditions: Strict temperature control (0–25°C), inert atmosphere (N2 or Ar), and solvent purity to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of the pyrrolidine ring, sulfonamide group, and trifluoromethylpyridine moiety. Anomalies in peak splitting (e.g., pyrrolidine CH2 signals) may indicate stereochemical impurities .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve closely related impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, particularly to distinguish isotopic patterns of the trifluoromethyl group .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogues of this compound?
- Targeted modifications :
- Pyridine substituents : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, CF3O) to evaluate effects on receptor binding .
- Pyrrolidine ring : Test stereoisomers (e.g., (2S,4R) vs. (2R,4S)) to assess chiral center contributions to activity, as seen in related V1b receptor antagonists .
- Sulfonamide variations : Substitute dimethyl groups with cyclopropyl or morpholine to modulate lipophilicity and solubility .
Q. How can conflicting data on receptor selectivity (e.g., V1b vs. V1a) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., human vs. rat V1b receptors) and buffer conditions (pH, ion concentrations) to minimize interspecies variability .
- Competitive binding studies : Perform displacement assays with selective antagonists (e.g., SSR149415 for V1b) to isolate target engagement .
- Molecular docking : Use homology models of V1b receptors to predict binding poses and identify residues critical for selectivity (e.g., interactions with the sulfonamide group) .
Q. What methodologies are suitable for analyzing metabolic stability and degradation pathways?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Monitor metabolites like hydroxylated pyrrolidine or sulfonamide cleavage products .
- Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H2O2, light) and profile degradation products to identify labile functional groups (e.g., sulfonamide hydrolysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Source validation : Cross-check compound purity (e.g., HPLC chromatograms) and stereochemical assignment (e.g., chiral chromatography) from conflicting studies .
- Dose-response reevaluation : Repeat assays with standardized protocols (e.g., fixed AVP concentrations in corticotropin secretion models) to control for experimental variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values for V1b inhibition) and apply statistical models (e.g., mixed-effects regression) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
